molecular formula C9H10O2 B1289119 3-Cyclopropoxyphenol CAS No. 331746-00-0

3-Cyclopropoxyphenol

Cat. No. B1289119
M. Wt: 150.17 g/mol
InChI Key: WTUSVFKSMGWHFO-UHFFFAOYSA-N
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Description

Asymmetric Preparation of Polysubstituted Cyclopropanes

Cyclopropanes are a significant class of compounds in organic chemistry due to their presence in various bioactive molecules. The asymmetric preparation of these compounds, particularly polysubstituted cyclopropanes, has been a topic of interest. Research has shown that catalytic and asymmetric direct functionalization of simple achiral three-membered carbocycles can lead to the synthesis of a wide array of cyclopropane derivatives, including alkyl-, vinyl-, alkynyl-, and arylcyclopropanes, as well as cyclopropanols and cyclopropylamines with high diastereo- and enantiomeric ratios .

Synthesis Analysis

The synthesis of cyclopropanes can be achieved through various methods. For instance, Lewis-acid-catalyzed (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with selenocyanate has been used to synthesize dihydroselenophenes, which can be further oxidized to form selenophenes . Additionally, AlCl3-promoted [3 + 2] annulation of cis-2,3-disubstituted cyclopropane 1,1-diesters with isothiocyanates has been shown to produce densely substituted 2-iminodihydrothiophenes . Another approach involves the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, which has been applied to the synthesis of lemborexant, an anti-insomnia drug .

Molecular Structure Analysis

The molecular structure and conformations of cyclopropane derivatives have been studied using various methods. For example, the molecular structure of 3-ethenyl-3-methyl-cyclopropene was determined by gas-phase electron diffraction and ab initio calculations, revealing a conformational mixture of anti and gauche forms .

Chemical Reactions Analysis

Cyclopropanes can undergo a variety of chemical reactions. Methylenecyclopropanes, when reacted with diphenyl diselenide, can give ring-opened products that can further undergo oxidative cyclization to form 3-phenylselenyl-2,5-dihydrofurans . Additionally, the structural and coordination properties of cyclopropane derivatives have been explored, such as the synthesis of a bidentate ligand by oxidative homocoupling of 3-cyclopropyl-1-phosphaallene .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid has been studied due to its importance in pharmaceutical chemistry . Furthermore, the chemical properties of 3-ferrocenyl-3-isopropylcyclopropene have been investigated, including its molecular conformation and the heterolytic cleavage of a σ C-C bond, leading to various linear products10.

Scientific Research Applications

Oxyfunctionalization of Cyclopropane Derivatives

  • Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : A review on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, highlighting the developments in methods for transforming these compounds into useful intermediates for synthetic organic chemistry. This review emphasizes the importance of cyclopropane derivatives in drug development and outlines efficient transformation methods that meet the requirements of atom economy (Sedenkova et al., 2018).

Applications in Drug Delivery Systems

  • Cyclodextrins in Drug Delivery : Discusses the use of cyclodextrins and their derivatives in enhancing the delivery of drugs, particularly proteins and peptides. Cyclodextrins are highlighted for their ability to improve drug solubility, stability, and bioavailability, making them valuable in formulating various pharmaceutical products (Challa et al., 2005).

Environmental and Health Impact Studies

  • Benzophenone-3 and Environmental Impact : Reviews the occurrences, toxicities, and ecological risks associated with benzophenone-3 (BP-3), a common component of organic sunscreen products. While not directly related to 3-Cyclopropoxyphenol, BP-3's widespread environmental presence and potential impact on aquatic ecosystems provide a parallel for understanding the environmental considerations of chemical compounds (Kim & Choi, 2014).

Synthesis and Chemical Properties

  • Transition-Metal Phosphors with Cyclometalating Ligands : Reviews methodologies for preparing transition-metal-based phosphors, emphasizing the role of cyclometalating ligands in achieving high emissivity and tunable emission wavelengths. This review could offer insights into the synthesis and application possibilities for compounds like 3-Cyclopropoxyphenol in the field of organic light emitting diodes (OLEDs) and other opto-electronic devices (Chi & Chou, 2010).

properties

IUPAC Name

3-cyclopropyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUSVFKSMGWHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropoxyphenol

CAS RN

331746-00-0
Record name 3-cyclopropoxyphenol
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